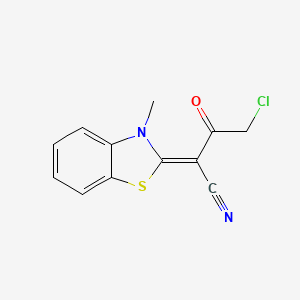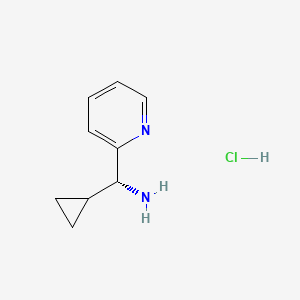
2-(4-Fluorocyclohexyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorocyclohexyl)-2-methylpropanoic acid is an organic compound that features a fluorinated cyclohexyl ring attached to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorocyclohexyl)-2-methylpropanoic acid typically involves the fluorination of cyclohexane followed by the introduction of the propanoic acid group. One common method involves the following steps:
Fluorination of Cyclohexane: Cyclohexane is reacted with a fluorinating agent such as fluorine gas (F2) or hydrogen fluoride (HF) under controlled conditions to introduce the fluorine atom at the desired position on the cyclohexyl ring.
Formation of Propanoic Acid Moiety: The fluorinated cyclohexane is then subjected to a series of reactions to introduce the propanoic acid group. This can involve the use of reagents such as acetic anhydride and a catalyst to facilitate the formation of the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and advanced catalysts can further enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(4-Fluorocyclohexyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
科学的研究の応用
2-(4-Fluorocyclohexyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the study of fluorine chemistry.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and resistance to degradation.
作用機序
The mechanism of action of 2-(4-Fluorocyclohexyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways within biological systems. The fluorine atom in the cyclohexyl ring can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.
類似化合物との比較
Similar Compounds
2-(4-Chlorocyclohexyl)-2-methylpropanoic acid: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Bromocyclohexyl)-2-methylpropanoic acid: Similar structure but with a bromine atom instead of fluorine.
2-(4-Methylcyclohexyl)-2-methylpropanoic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
2-(4-Fluorocyclohexyl)-2-methylpropanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C10H17FO2 |
|---|---|
分子量 |
188.24 g/mol |
IUPAC名 |
2-(4-fluorocyclohexyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H17FO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h7-8H,3-6H2,1-2H3,(H,12,13) |
InChIキー |
ZBHYYFWRESNMNJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCC(CC1)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15240509.png)

![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)



![2-Acetylspiro[4.4]nonan-1-one](/img/structure/B15240562.png)

![4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15240578.png)

